

# The Multifaceted Functions of the C3a (70-77) Peptide: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: C3a (70-77)

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## Introduction

The complement system, a cornerstone of innate immunity, plays a critical role in host defense and the inflammatory response. Upon activation, the central component C3 is cleaved into C3a and C3b. C3a, a 77-amino acid anaphylatoxin, exerts a wide range of biological effects through its interaction with the C3a receptor (C3aR), a G protein-coupled receptor (GPCR). The C-terminal octapeptide of C3a, designated as **C3a (70-77)** with the sequence Ala-Ser-His-Leu-Gly-Leu-Ala-Arg, has been identified as the active site of the parent molecule.<sup>[1][2]</sup> While possessing approximately 1-2% of the biological activity of the full-length C3a protein, this synthetic peptide has proven to be a valuable tool for elucidating the specific functions and signaling pathways mediated by C3aR activation.<sup>[1][3]</sup> This technical guide provides an in-depth overview of the functions of the **C3a (70-77)** peptide, including its signaling mechanisms, key biological activities, and the experimental methodologies used for its characterization.

## Core Functions and Biological Activities

The **C3a (70-77)** peptide elicits a spectrum of physiological responses primarily associated with inflammation and cellular activation. These activities are initiated through its specific binding to the C3a receptor.<sup>[1]</sup> The primary functions include:

- **Smooth Muscle Contraction:** **C3a (70-77)** induces the contraction of smooth muscle tissues, such as the guinea pig ileum and uterus.<sup>[1][4]</sup> This effect is largely mediated by the release

of histamine from mast cells.[5]

- **Increased Vascular Permeability:** The peptide enhances vascular permeability in the skin, leading to the leakage of plasma and the formation of edema.[1][6] This is a key event in the inflammatory response, allowing for the influx of immune cells and mediators to the site of injury or infection.
- **Mast Cell Degranulation and Histamine Release:** **C3a (70-77)** is a potent secretagogue for mast cells, triggering their degranulation and the release of pre-formed inflammatory mediators, most notably histamine.[1][7]
- **Modulation of Lymphocyte Function:** The peptide has been shown to modulate the function of human lymphocytes. Specifically, it inhibits the generation of leukocyte inhibitory factor (LIF) by mitogen- or antigen-stimulated mononuclear leukocytes in a concentration-dependent manner.[1][8][9]

## Quantitative Data Summary

The biological activities of **C3a (70-77)** have been quantified in various experimental systems. The following tables summarize the key quantitative data available.

Biological Activity	Species/Cell Type	Assay	Key Quantitative Data	Reference(s)
General Potency	-	-	1-2% of the biological activity of native C3a.	[1]
Histamine Release	Human Basophils	In vitro histamine release assay	One-fifth as active as native C3a on a molar basis.	[10]
LIF Inhibition	Human Mononuclear Leukocytes	LIF generation assay	Significant inhibition at concentrations of 10 <sup>-7</sup> M or higher; >75% inhibition at 10 <sup>-6</sup> M. 50% inhibition of LIF generation at 10 <sup>-8</sup> M with PHA or Con A as stimulus.	[1][8][9]
Smooth Muscle Contraction	Guinea Pig Ileum	In vitro muscle strip contraction	A synthetic nonapeptide analog [C3a-(70-77)-Gly] was ~1% as active as the octapeptide.	[2]

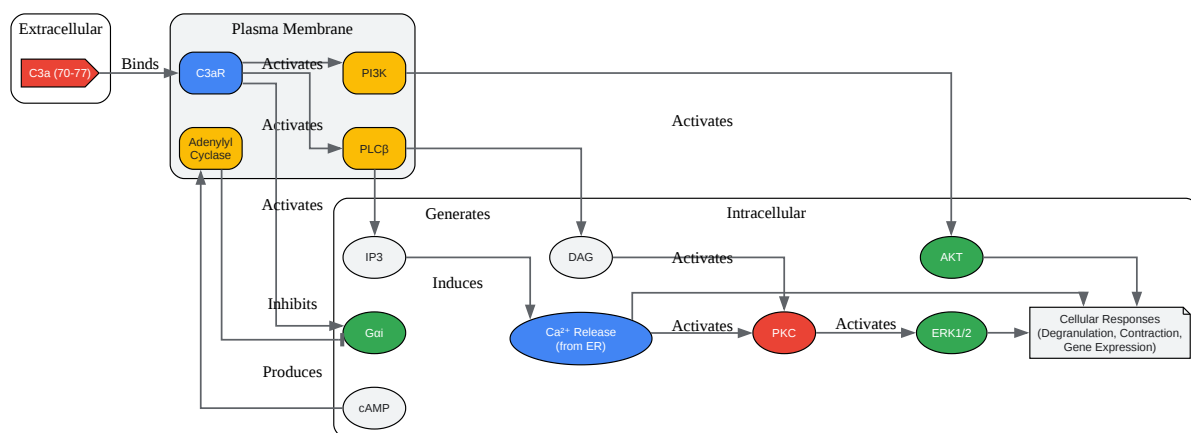
## Signaling Pathways of C3a (70-77)

The binding of **C3a (70-77)** to the C3a receptor initiates a cascade of intracellular signaling events. While the specific signaling pathways for the octapeptide are not as extensively characterized as for the full-length C3a, the available evidence strongly suggests a shared

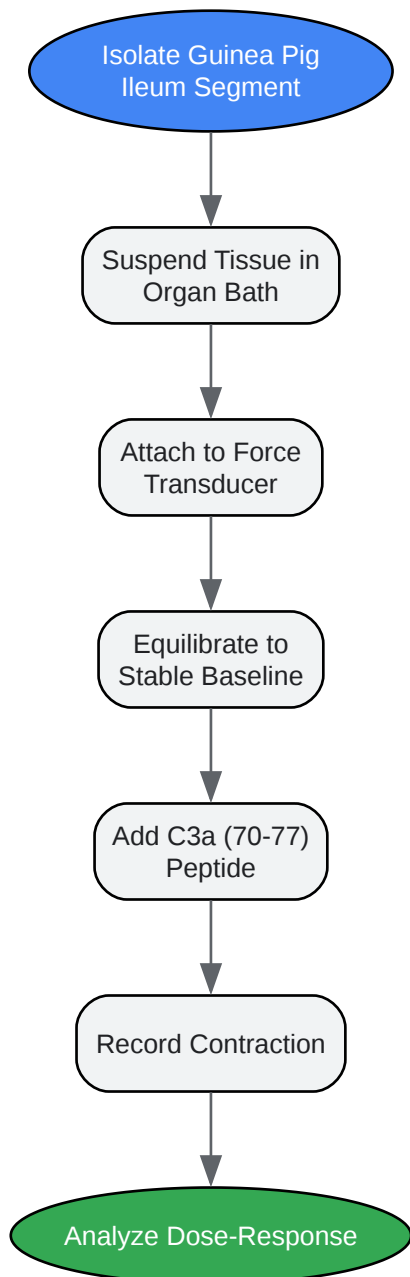
mechanism involving G protein coupling and downstream effector activation. The primary signaling pathway is mediated by a pertussis toxin-sensitive G protein, G $\alpha$ i.[11][12]

Activation of G $\alpha$ i leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[13] Concurrently, C3aR activation triggers the activation of Phospholipase C- $\beta$  (PLC $\beta$ ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[14] IP3 induces the release of calcium (Ca $^{2+}$ ) from intracellular stores, leading to a rapid increase in cytosolic Ca $^{2+}$  concentration.[11] DAG, in conjunction with elevated Ca $^{2+}$ , activates Protein Kinase C (PKC).[14]

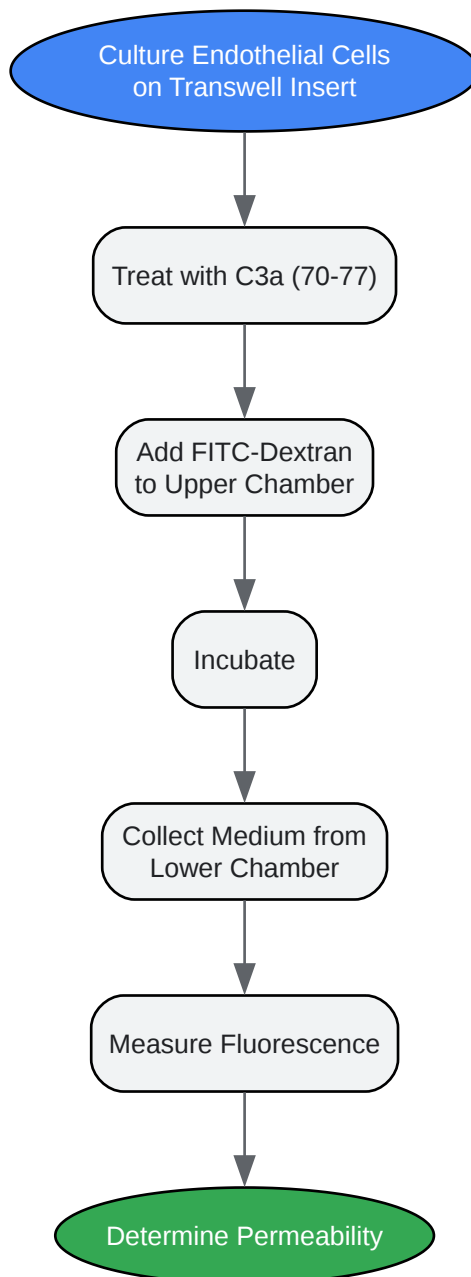
Furthermore, C3aR signaling has been shown to activate the Phosphoinositide 3-kinase (PI3K)/AKT and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK)1/2 pathways.[11][13] The activation of these pathways is crucial for mediating many of the downstream cellular responses to **C3a (70-77)**, including cell proliferation, survival, and inflammatory gene expression.[15][16]



## Smooth Muscle Contraction Assay



## Vascular Permeability Assay



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